molecular formula C17H37N7O3 B1672440 Gusperimus CAS No. 98629-43-7

Gusperimus

Cat. No.: B1672440
CAS No.: 98629-43-7
M. Wt: 387.5 g/mol
InChI Key: IDINUJSAMVOPCM-UHFFFAOYSA-N
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Preparation Methods

Gusperimus is synthesized through a multi-step process that involves the modification of spergualin. The synthetic route typically includes the following steps:

For industrial production, encapsulation techniques such as PLGA-PEG nanoparticles are used to enhance the stability and bioactivity of this compound. This method involves the use of surfactants like Pluronic® F127 and polymer concentrations to achieve controlled delivery .

Chemical Reactions Analysis

Gusperimus undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Gusperimus has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gusperimus is unique among immunosuppressive agents due to its multi-faceted mechanism of action. Similar compounds include:

    Muromonab-CD3: An anti-T-cell monoclonal antibody used in the treatment of transplant rejection.

    Cyclosporine: Another immunosuppressive agent used in transplant rejection and autoimmune diseases.

This compound stands out due to its ability to target multiple pathways and its potential for use in a broader range of autoimmune diseases and transplant rejection scenarios.

Biological Activity

Gusperimus, also known as 15-deoxyspergualin, is an immunosuppressive agent with significant biological activity, particularly in the context of autoimmune diseases and transplant rejection. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through immunosuppression. It has been shown to modulate various immune responses, including:

  • Inhibition of Cytokine Release : this compound reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) when used in conjunction with encapsulated islets in vitro. This effect is crucial for minimizing graft rejection in transplant scenarios .
  • Impact on Immune Cell Activity : Studies indicate that this compound can alter the behavior of macrophages and other immune cells, leading to decreased inflammatory responses. For instance, in experiments involving LPS-stimulated U-937 macrophages, a downregulation of TNF-α and IL-10 was observed over time when treated with this compound-loaded nanoparticles .

Therapeutic Applications

This compound has been investigated for several therapeutic uses:

  • Transplantation : It has shown promise in prolonging graft survival and reducing cellular infiltration around transplanted tissues. Its immunosuppressive properties are particularly beneficial in preventing acute rejection in organ transplantation .
  • Autoimmune Diseases : The compound is being studied for its potential benefits in conditions such as rheumatoid arthritis, Crohn's disease, lupus erythematosus, and multiple sclerosis. Anecdotal evidence suggests varying degrees of efficacy across these conditions .
  • Neurological Disorders : There are ongoing discussions about the potential use of this compound in treating amyotrophic lateral sclerosis (ALS) and multiple sclerosis, although controlled studies are still lacking .

In Vitro Studies

A study investigated the use of squalene-gusperimus nanoparticles (Sq-GusNPs) to enhance the delivery and efficacy of this compound. The findings highlighted:

  • Cytokine Modulation : The release of this compound from Sq-GusNPs was shown to be time-dependent, effectively reducing inflammatory cytokine levels over a period of days. This sustained release mechanism is crucial for maintaining therapeutic levels without toxicity .
  • Islet Viability : Co-culture experiments demonstrated that Sq-GusNPs could maintain the viability and function of human pancreatic islets under inflammatory conditions, supporting their use in diabetes treatment through islet transplantation .

Clinical Observations

Clinical trials have reported promising outcomes with this compound in patients experiencing transplant rejection. A multicenter study indicated a remission rate of 79% across various types of rejection episodes when treated with this compound .

Case Studies

A selection of case studies provides insight into the practical applications of this compound:

  • Granulomatosis with Polyangiitis : Patients resistant to conventional treatments exhibited significant improvement when treated with this compound, showcasing its potential as an effective immunosuppressive therapy for severe autoimmune conditions .
  • Multiple Sclerosis : Anecdotal reports highlight mixed results; some patients experienced symptom relief while others did not respond favorably, indicating the need for further research to establish efficacy .

Properties

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDINUJSAMVOPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861078
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL)
Record name DEOXYSPERGUALIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

98629-43-7
Record name Gusperimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98629-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gusperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusperimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gusperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUSPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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